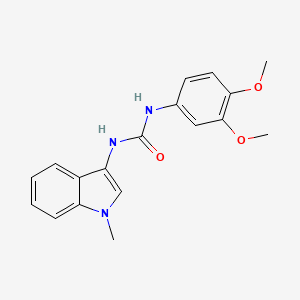
(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that include features of pyrazinyl, thiophenyl, and sulfonyl groups. These groups are notable for their roles in pharmaceuticals, materials science, and chemical synthesis due to their unique chemical behaviors and interactions.
Synthesis Analysis
Synthesis of related compounds often involves multi-step organic reactions, starting from substituted benzaldehydes, benzenesulfonamides, or thiophenes. For example, the synthesis of similar sulfonamide compounds involves cyclization reactions, condensation with hydrazines, and sometimes subsequent modifications to introduce specific functional groups (Gul et al., 2016).
Molecular Structure Analysis
X-ray diffraction and spectroscopic techniques are commonly used for structural characterization. Compounds in this category typically exhibit complex molecular conformations influenced by intra- and inter-molecular forces, as demonstrated in studies by Borges et al. (2014), who reported significant conformation differences in closely related sulfonamides (Borges et al., 2014).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential : Some derivatives of celecoxib, which includes compounds structurally similar to (E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide, have shown potential in treating cancer. These compounds have been evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. For instance, N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide demonstrated significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib (Ş. Küçükgüzel et al., 2013).
Antimicrobial Activity : Arylazopyrazole pyrimidone clubbed heterocyclic compounds, which are structurally similar to the chemical , have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi (Nikulsinh Sarvaiya et al., 2019).
Carbonic Anhydrase Inhibitors : Compounds including 4-[3-(aryl)-5-substitutedphenyl-4,5-dihydro-1H-pyrazole-1-yl]benzensulfonamides have been found to be effective carbonic anhydrase inhibitors, which could be developed into new anticancer drug candidates. Specific compounds in this category were identified as selective inhibitors of the hCA IX or hCA XII isoenzymes (H. Gul et al., 2018).
Antitumor Agents : Bis-Pyrazolyl-Thiazoles incorporating the thiophene moiety have shown promise as potent anti-tumor agents, particularly against hepatocellular carcinoma (HepG2) cell lines (S. M. Gomha et al., 2016).
TNF-α Inhibition : Pyrido[2,3-b]pyrazine derivatives have been synthesized and evaluated as TNF-α inhibitors, which could have implications in inflammatory diseases (M. Khalifa et al., 2014).
Eigenschaften
IUPAC Name |
(E)-2-(4-methylphenyl)-N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]ethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-14-2-4-15(5-3-14)7-11-25(22,23)21-12-17-18(20-9-8-19-17)16-6-10-24-13-16/h2-11,13,21H,12H2,1H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPINSNTOPDODU-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)-2-(p-tolyl)ethenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-{[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]oxy}ethyl)amine hydrochloride](/img/structure/B2485984.png)
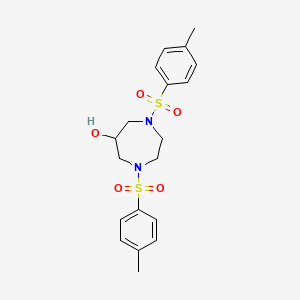

![(4-Bromophenyl)-[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2485990.png)
![N-[6-chloro-3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-2-yl]thiophene-2-carboxamide](/img/structure/B2485991.png)

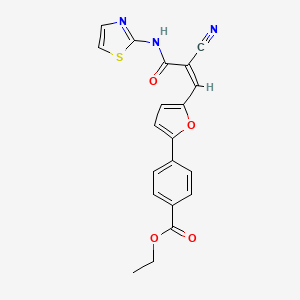
![4-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole](/img/structure/B2485998.png)

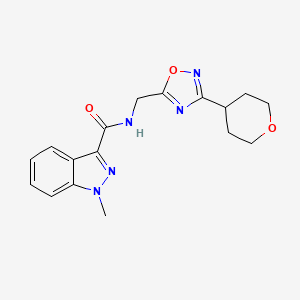
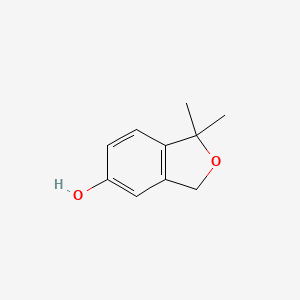
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)furan-2-carboxamide](/img/structure/B2486004.png)
![2,2,2-trifluoro-N-[1,2,4]triazolo[1,5-a]pyridin-8-ylacetamide](/img/structure/B2486005.png)
